molecular formula C21H34O2 B1343347 2-(Tetradecyloxy)benzaldehyde CAS No. 24083-20-3

2-(Tetradecyloxy)benzaldehyde

Cat. No. B1343347
CAS RN: 24083-20-3
M. Wt: 318.5 g/mol
InChI Key: ZEBFXYUKUUUHHI-UHFFFAOYSA-N
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Description

2-(Tetradecyloxy)benzaldehyde is an organic chemical compound with the molecular formula C21H34O2 . It is an aromatic compound which consists of a benzene ring attached to a long hydrocarbon chain.


Synthesis Analysis

The synthesis of benzaldehyde derivatives can be achieved through PdCl2-catalyzed reactions with H2O2 in alcoholic solutions . Another method involves the use of enzymes in a two-step reaction with four enzymes . A one-pot synthesis of benzaldehyde derivatives has also been reported .


Molecular Structure Analysis

The molecular formula of 2-(Tetradecyloxy)benzaldehyde is C21H34O2 . It has an average mass of 318.493 Da and a monoisotopic mass of 318.255890 Da .


Chemical Reactions Analysis

Benzaldehyde reactions with H2O2 have been investigated using the palladium salt catalysts . The PdCl2 salt was found to be the most efficient catalyst for the formation of the goal products .


Physical And Chemical Properties Analysis

The physical and chemical properties of organic compounds like 2-(Tetradecyloxy)benzaldehyde can be explained by understanding the various types of noncovalent forces . The compound has a molecular weight of 318.49300 and a density of 0.937 g/cm3 .

Scientific Research Applications

Safety and Hazards

Benzaldehyde is known to cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Future Directions

The synthesis of benzaldehyde derivatives has gathered a lot of attention due to the extensive use of these products as raw material aiming the industrial production of fibers, cosmetics, plasticizers, dyestuffs . Environmentally benign routes for the benzaldehyde oxidation using clean oxidants have gradually replaced the stoichiometric oxidation processes .

properties

IUPAC Name

2-tetradecoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-23-21-17-14-13-16-20(21)19-22/h13-14,16-17,19H,2-12,15,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFXYUKUUUHHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634317
Record name 2-(Tetradecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetradecyloxy)benzaldehyde

CAS RN

24083-20-3
Record name 2-(Tetradecyloxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24083-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Tetradecyloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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